4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
説明
This compound (CAS: 1291832-18-2; molecular formula: C₂₄H₁₆N₄O₄; molecular weight: 424.42 g/mol) is a heterocyclic molecule featuring a phthalazin-1(2H)-one core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. Heterocyclic compounds like this are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
特性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c1-14-5-4-6-16(11-14)28-24(29)18-8-3-2-7-17(18)21(26-28)23-25-22(27-32-23)15-9-10-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFFWHPCHPKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 310.31 g/mol. The structure features a phthalazine core substituted with an oxadiazole moiety and a benzodioxole group, which may contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have been tested against various bacterial strains. A study indicated that oxadiazole derivatives demonstrated moderate activity against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Similar Oxadiazole Derivative | E. coli | Moderate |
| Similar Oxadiazole Derivative | S. aureus | Moderate |
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may also possess cytotoxic effects against cancer cell lines. Research on related phthalazine derivatives revealed that they could inhibit cell proliferation in various human cancer cell lines . For example, certain derivatives showed IC50 values indicating effective inhibition of cancer cell growth.
The biological activity of 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is hypothesized to involve interaction with specific cellular targets. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with biomolecules, which may lead to the disruption of critical cellular processes such as DNA replication or protein synthesis .
Case Studies
- Antimicrobial Evaluation : A study evaluated various oxadiazole derivatives against a panel of pathogens. The results indicated that compounds with similar structural features to our target exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Screening : In vitro studies conducted on human cancer cell lines revealed that phthalazine derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
科学的研究の応用
Antitumor Activity
Numerous studies have identified phthalazinone derivatives as promising candidates for cancer therapy. The compound has shown significant antitumor properties through mechanisms such as:
- Inhibition of Tumor Cell Proliferation : Research indicates that derivatives of phthalazinone can effectively inhibit the growth of various human tumor cell lines. For instance, modifications at the C4 position enhance anti-proliferative activity against specific cancer types .
- Mechanism of Action : These compounds often act through pathways involving poly (ADP-ribose) polymerase inhibition, which is crucial in DNA repair processes in cancer cells .
Antimicrobial Properties
The antimicrobial potential of phthalazinone derivatives has been explored extensively. The compound exhibits activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that certain derivatives possess effective antibacterial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or function .
- Fungal Activity : Similar compounds have demonstrated antifungal effects, making them suitable candidates for the development of new antifungal agents.
Other Biological Activities
In addition to antitumor and antimicrobial effects, this compound may also exhibit:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory mediators .
- Anticonvulsant Effects : The structural similarities with known anticonvulsants suggest potential use in epilepsy treatment .
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antitumor Efficacy in Preclinical Models :
- Antimicrobial Activity Assessment :
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Substituted Phthalazin-1(2H)-one Derivatives
The target compound belongs to a broader class of phthalazinone derivatives modified with 1,2,4-oxadiazole rings. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The bromine in the bromophenyl analog (CAS: 1291862-31-1) may enhance electrophilic reactivity compared to the benzodioxol group, which offers electron-donating properties .
- Pharmacophore Modulation : The trimethoxyphenyl analog (CAS: 1207035-43-5) mimics natural product scaffolds, suggesting enhanced interaction with biological targets like tubulin or kinases .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole cyclization | POCl₃, reflux, 6–8 h | 60–75% | |
| Phthalazinone coupling | K₂CO₃, DMF, 80°C, 12 h | 45–55% |
Basic: Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; retention times vary with substituents .
Advanced: How can researchers resolve contradictions in reported reaction conditions (e.g., solvent polarity, temperature)?
Discrepancies in protocols (e.g., ethanol vs. DMF as solvents ) may arise from differences in intermediate solubility or reactivity. To reconcile:
Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for oxadiazole cyclization.
Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and side products .
Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps .
Advanced: What strategies improve the yield of oxadiazole ring formation?
- Catalyst optimization : Replace POCl₃ with polymer-supported reagents to simplify purification .
- Microwave irradiation : Reduces reaction time from 8 h to 30 min, improving yields by 15–20% .
- Protecting groups : Temporarily block reactive sites (e.g., benzodioxol oxygen) to prevent side reactions .
Advanced: How do structural modifications (e.g., benzodioxol vs. bromophenyl substituents) influence bioactivity?
- Benzodioxol group : Enhances metabolic stability due to reduced CYP450-mediated oxidation .
- Bromophenyl analogs : Increase lipophilicity (logP > 3.5), improving membrane permeability but reducing aqueous solubility .
- Methylphenyl substitution : Ortho-substituted methyl groups sterically hinder target binding, reducing potency compared to para-substituted analogs .
Q. Table 2: Structure-Activity Relationship (SAR) Trends
| Substituent | Bioactivity Impact | Reference |
|---|---|---|
| Benzodioxol-5-yl | Improved metabolic stability | |
| 3-Bromophenyl | Higher lipophilicity (logP +0.8) | |
| 3-Methylphenyl | Reduced binding affinity |
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to kinases or GPCRs using AutoDock Vina. The oxadiazole ring often forms hydrogen bonds with catalytic lysine residues .
- DFT calculations : Analyze electron distribution to identify reactive sites (e.g., oxadiazole N-atoms as nucleophilic centers) .
Basic: How is solubility assessed, and what formulation strategies address poor solubility?
- Solubility screening : Use shake-flask method in buffers (pH 1–7.4) and DMSO. Many analogs show <10 µg/mL solubility .
- Formulation : Nanoemulsions or cyclodextrin complexes improve bioavailability for in vivo studies .
Advanced: How to design stability studies under physiological conditions?
- Forced degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions (acid/base). Monitor degradation via HPLC:
- Oxadiazole rings are stable at pH 5–7 but hydrolyze in strong acids (pH < 2) .
- Storage : Lyophilized solids remain stable >6 months at -20°C .
Advanced: What experimental designs are recommended for in vivo pharmacological studies?
- Dose optimization : Use a split-plot design with 4–6 dose groups (n=8–10 animals/group) .
- Endpoint selection : Measure plasma concentration-time profiles (AUC, Cₘₐₓ) and target tissue exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
